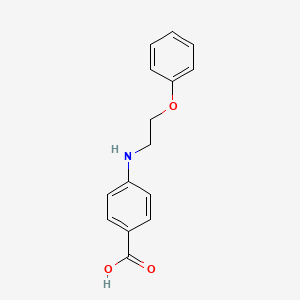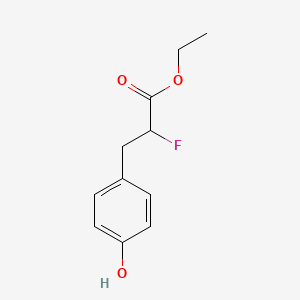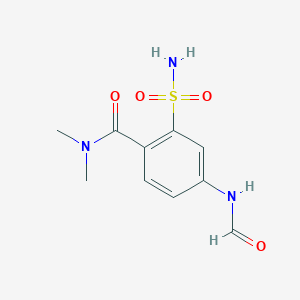
N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide
Overview
Description
N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol. It is a key intermediate in the preparation of the sulfonylurea herbicide Foramsulfuron. This compound is characterized by its beige solid appearance and slight solubility in DMSO and methanol when heated.
Preparation Methods
The synthesis of N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide involves several steps. One common synthetic route includes the reaction of 2-aminosulfonyl-4-formylaminobenzamide with dimethylamine under specific conditions. The reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or methanol to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives by altering its functional groups.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of herbicides like Foramsulfuron.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products, including herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide involves its interaction with specific molecular targets. In the case of its use as an intermediate for herbicides, it targets enzymes involved in plant growth, leading to the inhibition of essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide can be compared with other similar compounds, such as:
2-Aminosulfonyl-4-formylaminobenzamide: A precursor in its synthesis.
Foramsulfuron: A sulfonylurea herbicide for which it is an intermediate.
N,N-Dimethyl-2-aminosulfonyl-4-formylaminobenzamide: A closely related compound with similar properties. The uniqueness of this compound lies in its specific structure and its role as a key intermediate in the synthesis of herbicides, making it valuable in agricultural chemistry.
Properties
Molecular Formula |
C10H13N3O4S |
|---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
4-formamido-N,N-dimethyl-2-sulfamoylbenzamide |
InChI |
InChI=1S/C10H13N3O4S/c1-13(2)10(15)8-4-3-7(12-6-14)5-9(8)18(11,16)17/h3-6H,1-2H3,(H,12,14)(H2,11,16,17) |
InChI Key |
FYZIKEKHLDPREF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)NC=O)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
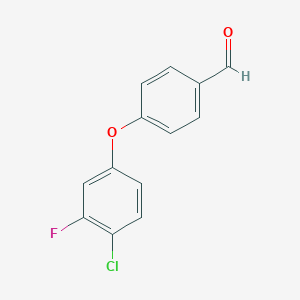
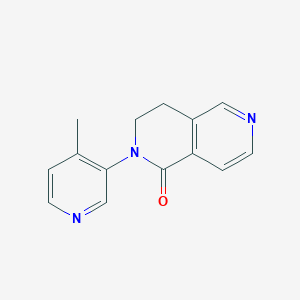
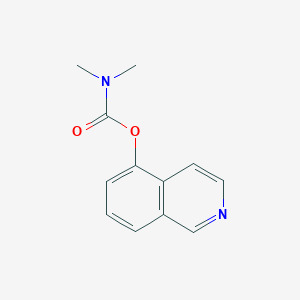
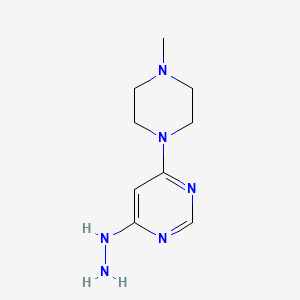
![6'-hydroxy-4,5-dihydro-3H-[1,3]bipyridinyl-2,6-dione](/img/structure/B8339477.png)
![6-Nitro-2,3-dihydro-benzo[1,4]oxathiine-4,4-dioxide](/img/structure/B8339497.png)
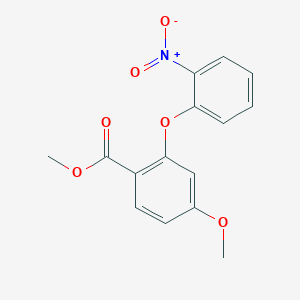
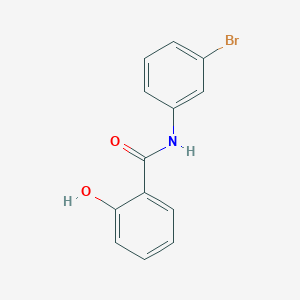
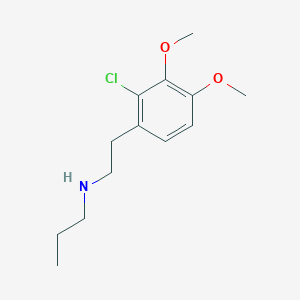
![3,6-Diiodothieno[3,2-b]thiophene-2,5-dione](/img/structure/B8339524.png)
